molecular formula C13H16F3N3O2S2 B4538482 4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

Cat. No. B4538482
M. Wt: 367.4 g/mol
InChI Key: PGFRBAPPZBMYTP-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is a chemical compound with potential pharmacological activities. Its structure includes piperazine heterocycles, which are known for their versatility in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to 4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide often involves multiple steps, including reactions with sulfonyl chlorides and other reagents. Compounds in this class have been synthesized through various methods, including nucleophilic substitution and connection reactions, to achieve the desired structural and pharmacological properties (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds typically features a piperazine ring, which can adopt different conformations such as the chair conformation. X-ray crystallography and spectroscopic techniques like NMR and IR are commonly used to characterize these structures and confirm their configurations (Kumar et al., 2007).

Chemical Reactions and Properties

Compounds in this class exhibit various chemical reactions based on their functional groups. For instance, the sulfonamide group can undergo specific reactions impacting its pharmacological profile. These chemical properties are essential for their potential as therapeutic agents (Shainyan & Danilevich, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. Techniques like crystallography provide insights into these properties, which are crucial for understanding the compound's behavior in various conditions (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability, are influenced by the structural elements of the molecule. Studies often explore these properties to understand the compound's potential applications and interactions with biological systems (Sawant-Basak et al., 2018).

properties

IUPAC Name

4-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2S2/c1-23(20,21)19-7-5-18(6-8-19)12(22)17-11-4-2-3-10(9-11)13(14,15)16/h2-4,9H,5-8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFRBAPPZBMYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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